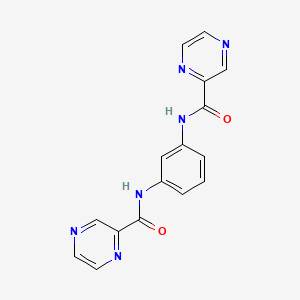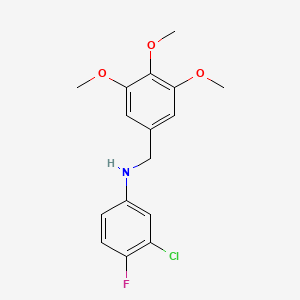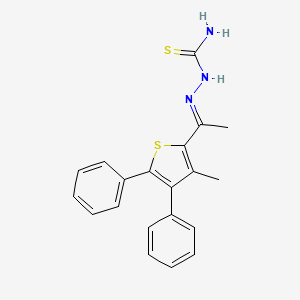
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide), also known as PPDA, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. PPDA is a symmetrical molecule that consists of two pyrazinecarboxamide moieties linked by a phenylene bridge. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Scientific Research Applications
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of inflammatory mediators, such as COX-2 and iNOS. Additionally, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Mechanism of Action
The mechanism of action of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) is not fully understood. However, it has been suggested that N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to inhibit the activity of various enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth in various cancer cell lines. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mediators. Additionally, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has several advantages for use in lab experiments, including its low toxicity and high solubility in aqueous solutions. However, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has some limitations, including its relatively low stability in solution and its susceptibility to degradation under certain conditions.
Future Directions
There are several future directions for the study of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide). One area of research is the development of more efficient synthesis methods for N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) and its analogs. Another area of research is the investigation of the potential applications of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, the mechanism of action of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) and its analogs should be further elucidated to better understand their biological activities. Finally, the development of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide)-based drug delivery systems could enhance the efficacy and specificity of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) in vivo.
Synthesis Methods
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) can be synthesized through a variety of methods, including the reaction of pyrazine-2-carboxylic acid with aniline in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with 1,3-dibromobenzene to yield N,N'-1,3-phenylenedi(2-pyrazinecarboxamide). Other methods involve the use of different starting materials, such as 2,6-dichloropyrazine and 1,3-diaminobenzene, or the use of different coupling agents, such as N-ethyl-N'-dimethylaminopropylcarbodiimide (EDC).
properties
IUPAC Name |
N-[3-(pyrazine-2-carbonylamino)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c23-15(13-9-17-4-6-19-13)21-11-2-1-3-12(8-11)22-16(24)14-10-18-5-7-20-14/h1-10H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIXEAYEBPSQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,3-diyldipyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)

